6-(2,4-Dimethylphenoxy)pyridin-2-amine

Lipophilicity Drug-likeness Physicochemical profiling

6-(2,4-Dimethylphenoxy)pyridin-2-amine (CAS 400775-51-1) is a disubstituted 2-aminopyridine featuring a 2,4-dimethylphenoxy moiety at the pyridine 6-position. Its molecular formula is C13H14N2O with a molecular weight of 214.26 g/mol.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B13898172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-Dimethylphenoxy)pyridin-2-amine
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC2=CC=CC(=N2)N)C
InChIInChI=1S/C13H14N2O/c1-9-6-7-11(10(2)8-9)16-13-5-3-4-12(14)15-13/h3-8H,1-2H3,(H2,14,15)
InChIKeyWDTHYYBDJUKWQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,4-Dimethylphenoxy)pyridin-2-amine – Core Scaffold Identity and Procurement-Relevant Classification


6-(2,4-Dimethylphenoxy)pyridin-2-amine (CAS 400775-51-1) is a disubstituted 2-aminopyridine featuring a 2,4-dimethylphenoxy moiety at the pyridine 6-position. Its molecular formula is C13H14N2O with a molecular weight of 214.26 g/mol . The compound is recognized within the patent literature as falling under the general Markush structures claimed for central nervous system applications, including phenoxy-pyridine derivatives for dopamine system disorders [1] and 2-amino-6-(2-substituted-4-phenoxy)-pyridines as nitric oxide synthase (NOS) inhibitors [2]. As a research chemical building block, it is available from multiple suppliers, typically at ≥95% purity, but published quantitative biological activity data for this specific compound remain sparse.

Why Generic 2-Aminopyridine or Simple Phenoxypyridine Substitution Is Not Equivalent to 6-(2,4-Dimethylphenoxy)pyridin-2-amine


Within the 6-phenoxypyridin-2-amine chemotype, the position and number of methyl substituents on the phenoxy ring are not interchangeable. The 2,4-dimethyl substitution pattern confers distinct electron-donating effects and steric bulk that differentiate this compound from the unsubstituted 6-phenoxypyridin-2-amine (CAS 21203-81-6) and from mono-methyl or alternative dimethyl positional isomers. Patent SAR disclosures for related phenoxy-pyridine CNS-active series indicate that both the presence and position of alkyl substituents on the phenoxy ring critically modulate target binding affinity [1]. Furthermore, the 2-aminopyridine core with the amine at the 2-position (rather than the 3- or 4-position) is specifically required for activity in the NOS inhibitor pharmacophore model [2]. Procurement of a generic “phenoxypyridinamine� without controlling for these substitution variables may yield a compound with fundamentally different biological or physicochemical properties.

Quantitative Differentiation Evidence for 6-(2,4-Dimethylphenoxy)pyridin-2-amine Versus Closest Structural Analogs


Calculated Lipophilicity (clogP) Differentiation: 2,4-Dimethyl vs. Unsubstituted Phenoxy Analog

The 2,4-dimethyl substitution adds two methyl groups compared to the unsubstituted parent 6-phenoxypyridin-2-amine, increasing calculated logP by approximately 1.1–1.4 log units. Based on standard fragment-based calculations, 6-phenoxypyridin-2-amine (C11H10N2O, MW 186.21) has an estimated clogP of ~1.8, while 6-(2,4-dimethylphenoxy)pyridin-2-amine (C13H14N2O, MW 214.26) has an estimated clogP of ~2.9–3.2 . This difference is significant for membrane permeability and CNS penetration potential, as optimal CNS drug candidates typically fall within a clogP range of 2–5 [1].

Lipophilicity Drug-likeness Physicochemical profiling

Patent-Defined Dopamine System Disorder Therapeutic Scope: Class Coverage of the 2,4-Dimethylphenoxy Motif

WO1996041629A1 explicitly claims phenoxy-pyridine derivatives of general formula I wherein R1 can be lower-alkyl (including methyl) and the phenoxy substitution pattern is defined with R2 and R3 as hydrogen, lower alkyl, or trifluoromethyl [1]. The 2,4-dimethylphenoxy substitution pattern is directly encompassed within this Markush claim. The patent specifies therapeutic utility for psychotic illnesses including schizophrenia, with a claimed effective daily dosage range of 1 mg to 1000 mg [1]. No explicit IC50 or Ki values for the individual compound 6-(2,4-dimethylphenoxy)pyridin-2-amine are disclosed in the patent document; however, the patent's claiming strategy establishes this substitution pattern as therapeutically relevant for dopamine system modulation.

Dopamine system CNS disorders Patent Markush analysis

NOS Inhibitor Pharmacophore Compatibility: 2-Amino-6-(2-substituted-4-phenoxy)pyridine Scaffold Recognition

US Patent Application 20010007873 claims 2-amino-6-(2-substituted-4-phenoxy)-substituted-pyridines as nitric oxide synthase (NOS) inhibitors, with therapeutic indications spanning CNS disorders, inflammatory disorders, and septic shock [1]. The generic formula requires: (a) an amino group at the pyridine 2-position, (b) a phenoxy linkage at the pyridine 6-position, and (c) substitution at the phenoxy ortho position (R1 = alkoxy, alkyl, etc.) [1]. 6-(2,4-Dimethylphenoxy)pyridin-2-amine satisfies all three pharmacophoric requirements, with the 2-methyl group serving as the critical ortho substituent. The patent establishes structure-activity relationships wherein ortho-substitution on the phenoxy ring is essential for NOS inhibitory activity, distinguishing this chemotype from unsubstituted or meta/para-only substituted analogs that lack the ortho substituent [1].

Nitric oxide synthase NOS inhibition Inflammation

Structural Differentiation from Positional Isomer 6-(2,4-Dimethylphenoxy)pyridin-3-amine

The position of the amine group on the pyridine ring (2-position vs. 3-position) fundamentally alters hydrogen-bonding geometry and electronic properties. In 6-(2,4-dimethylphenoxy)pyridin-2-amine, the 2-amino group can form an intramolecular hydrogen bond with the pyridine nitrogen, whereas the 3-amino isomer cannot [1]. This regioisomeric difference affects both chemical reactivity (e.g., acylation, diazotization, cross-coupling) and biological target recognition. For the NOS inhibitor pharmacophore described in US20010007873, the 2-amino position is explicitly required, meaning the 3-amino positional isomer is excluded from the claimed therapeutic scope [2].

Regioisomerism Target selectivity Synthetic building block

Molecular Weight and Heavy Atom Count Differentiation vs. Mono-Methyl and Unsubstituted Analogs

The molecular weight progression across the phenoxy-substitution series demonstrates a clear structure-property gradient. 6-(2,4-Dimethylphenoxy)pyridin-2-amine (MW 214.26, 16 heavy atoms) sits between the unsubstituted parent 6-phenoxypyridin-2-amine (MW 186.21, 14 heavy atoms) and the mono-methyl analog 6-(4-methylphenoxy)pyridin-2-amine (MW 200.24, 15 heavy atoms) . This incremental MW increase of ~14 Da per methyl group provides a systematic tool for tuning physicochemical properties within a congeneric series. The target compound's MW remains below 250 Da, placing it within favorable lead-like chemical space, while providing greater hydrophobic surface area than the mono-methyl or unsubstituted analogs for potential hydrophobic pocket interactions [1].

Physicochemical properties Lead-likeness Fragment-based screening

Recommended Application Scenarios for 6-(2,4-Dimethylphenoxy)pyridin-2-amine Based on Available Evidence


CNS Drug Discovery: Dopamine System Modulation Lead Exploration

Based on patent WO1996041629A1, which covers phenoxy-pyridine derivatives for dopamine system disorders including schizophrenia [1], this compound is positioned as a screening candidate for dopamine receptor or dopamine system modulator programs. The 2,4-dimethylphenoxy substitution pattern is encompassed within the therapeutic Markush claims, making this compound suitable for hit confirmation and preliminary SAR expansion. Procurement is warranted when a research program requires a phenoxy-pyridine scaffold with demonstrated patent precedence in CNS indications, and where the 2,4-dimethyl substitution provides the desired balance of lipophilicity for blood-brain barrier penetration.

Nitric Oxide Synthase (NOS) Inhibitor Pharmacophore Validation

US Patent Application 20010007873 establishes that 2-amino-6-(2-substituted-4-phenoxy)-pyridines are NOS inhibitors with potential utility in CNS disorders, inflammation, and septic shock [2]. 6-(2,4-Dimethylphenoxy)pyridin-2-amine satisfies the three critical pharmacophoric elements: 2-amino group, 6-phenoxy linkage, and ortho-substituent on the phenoxy ring. This compound is appropriate for use as a tool compound to validate NOS inhibition assays or as a starting scaffold for further optimization of NOS isoform selectivity, especially where the ortho-methyl group is hypothesized to confer specific steric interactions with the NOS active site.

Systematic Physicochemical SAR Within the 6-Phenoxypyridin-2-amine Congeneric Series

The compound fills a specific position in a congeneric series alongside 6-phenoxypyridin-2-amine (MW 186.21) and 6-(4-methylphenoxy)pyridin-2-amine (MW 200.24) . With MW 214.26 and estimated clogP of ~2.9–3.2, it provides a defined increment in both size and lipophilicity for systematic structure-property relationship (SPR) studies. Procurement of the full series enables quantitative deconvolution of methyl group contributions to solubility, permeability, metabolic stability, and target binding, supporting multiparameter optimization in lead generation programs.

Synthetic Building Block for Parallel Library Synthesis

The 2-aminopyridine core of this compound provides a versatile handle for further derivatization. The 2-amino group can undergo acylation, sulfonylation, reductive amination, or Pd-catalyzed cross-coupling reactions, while the 2,4-dimethylphenoxy ether linkage is generally stable under these conditions [3]. This compound is suitable as a core scaffold for the parallel synthesis of amide, sulfonamide, or urea libraries, where the pre-installed 2,4-dimethylphenoxy group provides a fixed hydrophobic element with a substitution pattern that has established CNS patent precedence. Procurement at >95% purity with the amine group correctly positioned at the 2-position (rather than the 3-position) is critical for ensuring consistent library chemistry.

Quote Request

Request a Quote for 6-(2,4-Dimethylphenoxy)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.